molecular formula C13H16O3 B2962762 1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde CAS No. 83495-12-9

1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde

Cat. No.: B2962762
CAS No.: 83495-12-9
M. Wt: 220.268
InChI Key: REFMYLDWAFTVEH-UHFFFAOYSA-N
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Description

1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is a chemical compound belonging to the class of naphthalene derivatives. It has a molecular formula of C13H16O3 and a molecular weight of 220.27 g/mol . This compound is characterized by the presence of methoxy groups at positions 1 and 4, and a carbaldehyde group at position 2 on the tetrahydronaphthalene ring.

Scientific Research Applications

1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the reaction of 1,4-dimethoxy-2-naphthol with appropriate reagents to introduce the carbaldehyde group at position 2 . The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The methoxy groups may also contribute to the compound’s overall reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1,4-dimethoxy-5,6,7,8-tetrahydronaphthalene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3/c1-15-12-7-9(8-14)13(16-2)11-6-4-3-5-10(11)12/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFMYLDWAFTVEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCCCC2=C(C(=C1)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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